(Z)-N-(3-(mesitylamino)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide (Z)-N-(3-(mesitylamino)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0807029
InChI: InChI=1S/C23H20N2O3S2/c1-14-11-15(2)22(16(3)12-14)24-20-13-19(17-7-4-5-8-18(17)23(20)26)25-30(27,28)21-9-6-10-29-21/h4-13,24H,1-3H3/b25-19-
SMILES: CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C
Molecular Formula: C23H20N2O3S2
Molecular Weight: 436.6 g/mol

(Z)-N-(3-(mesitylamino)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC0807029

Molecular Formula: C23H20N2O3S2

Molecular Weight: 436.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(3-(mesitylamino)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide -

Specification

Molecular Formula C23H20N2O3S2
Molecular Weight 436.6 g/mol
IUPAC Name (NZ)-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]thiophene-2-sulfonamide
Standard InChI InChI=1S/C23H20N2O3S2/c1-14-11-15(2)22(16(3)12-14)24-20-13-19(17-7-4-5-8-18(17)23(20)26)25-30(27,28)21-9-6-10-29-21/h4-13,24H,1-3H3/b25-19-
Standard InChI Key XEGZIPBMXLGSNW-PLRJNAJWSA-N
Isomeric SMILES CC1=CC(=C(C(=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O)C
SMILES CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator